molecular formula C20H31NO2Sn B12559450 Tributyl[(4-nitrophenyl)ethynyl]stannane CAS No. 184951-30-2

Tributyl[(4-nitrophenyl)ethynyl]stannane

Cat. No.: B12559450
CAS No.: 184951-30-2
M. Wt: 436.2 g/mol
InChI Key: UBRRZLWTOBEQGO-UHFFFAOYSA-N
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Description

Tributyl[(4-nitrophenyl)ethynyl]stannane is an organotin compound that features a tin atom bonded to three butyl groups and an ethynyl group substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl[(4-nitrophenyl)ethynyl]stannane can be synthesized through a Stille coupling reaction. This involves the reaction of a 4-nitrophenylacetylene with tributyltin chloride in the presence of a palladium catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a solvent like tetrahydrofuran (THF) or toluene. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous reagents involved.

Chemical Reactions Analysis

Types of Reactions

Tributyl[(4-nitrophenyl)ethynyl]stannane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding stannic derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethynyl group can participate in substitution reactions, particularly in the presence of palladium catalysts.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, are common for substituting the ethynyl group.

Major Products Formed

    Oxidation: Stannic derivatives with higher oxidation states.

    Reduction: Amino-substituted derivatives.

    Substitution: Various aryl or alkyl-substituted ethynyl derivatives.

Scientific Research Applications

Tributyl[(4-nitrophenyl)ethynyl]stannane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tributyl[(4-nitrophenyl)ethynyl]stannane involves its ability to participate in radical and cross-coupling reactions. The tin atom in the compound can form stable radicals, which are essential intermediates in many organic reactions. The palladium-catalyzed Stille coupling reaction, for example, involves the formation of a palladium-tin intermediate that facilitates the transfer of the ethynyl group to an aryl or vinyl halide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tributyl[(4-nitrophenyl)ethynyl]stannane is unique due to the presence of the 4-nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where the nitro group can be further modified or utilized in subsequent reactions.

Properties

CAS No.

184951-30-2

Molecular Formula

C20H31NO2Sn

Molecular Weight

436.2 g/mol

IUPAC Name

tributyl-[2-(4-nitrophenyl)ethynyl]stannane

InChI

InChI=1S/C8H4NO2.3C4H9.Sn/c1-2-7-3-5-8(6-4-7)9(10)11;3*1-3-4-2;/h3-6H;3*1,3-4H2,2H3;

InChI Key

UBRRZLWTOBEQGO-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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